Diaphen

Content Navigation

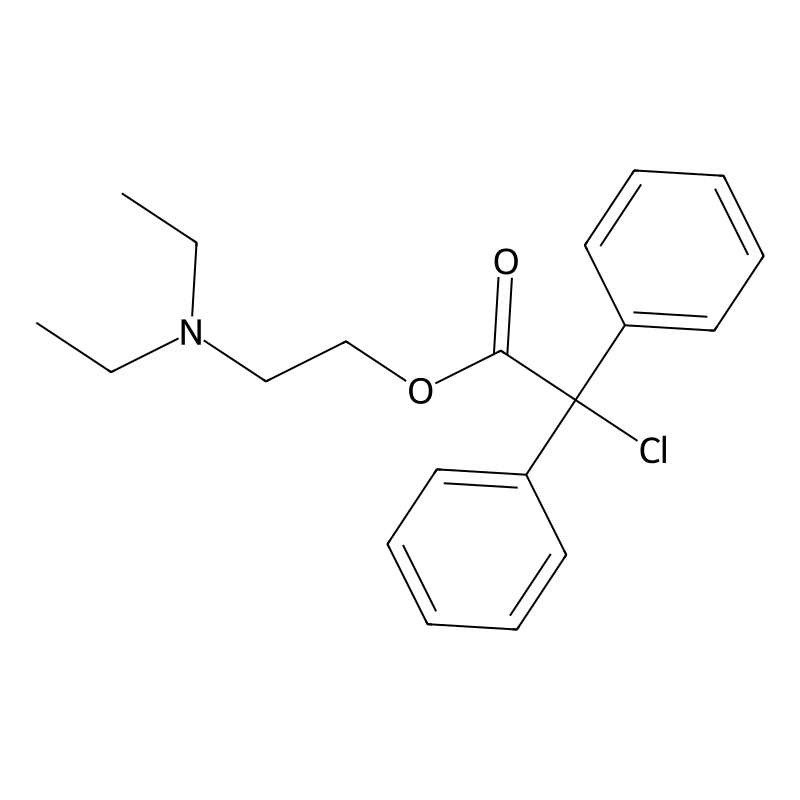

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Clarifying the Name Confusion

The table below clarifies the terms found in the search results.

| Term | Definition / Identity | Relevance to Your Query |

|---|---|---|

| Diaphen | No established scientific or pharmaceutical identity found in search results. | Likely a misspelling. |

| Diaphane [1] | 1. (Adj.) An archaic term meaning transparent or translucent. 2. (Noun) A complex resinous medium for microscopic mounts. | Unrelated to pharmacology or drug development. | | Diphenhydramine [2] [3] | A first-generation ethanolamine-class H1-antihistamine. Sold under brand names like Benadryl. | The most probable subject of your query, given the phonetic similarity and established drug profile. |

Diphenhydramine: A Technical Profile

Diphenhydramine is a first-generation H1-antihistamine with additional sedative and anticholinergic properties [3]. The following table summarizes its core quantitative data and properties.

Table 1: Core Pharmacological Data for Diphenhydramine

| Parameter | Details |

|---|---|

| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine [3] |

| Chemical Formula | C17H21NO [3] |

| Molecular Weight | 255.361 g·mol-1 [3] |

| Drug Class | First-generation H1-antihistamine, Antimuscarinic [3] |

| Primary Mechanisms of Action | Antagonism of Histamine H1 receptor; Inhibition of Muscarinic Acetylcholine receptor [3] |

| Bioavailability | 40-60% [3] |

| Protein Binding | 98-99% [3] |

| Metabolism | Extensive hepatic metabolism, primarily via CYP2D6 [3] |

| Elimination Half-Life | 2.4 - 13.5 hours [3] |

| Route of Excretion | Urine (94%) [3] |

Mechanism of Action and Signaling Pathways

Diphenhydramine primarily exerts its effects by blocking histamine at the H1 receptor. The diagram below illustrates the core signaling pathway and the drug's intervention point.

Diagram 1: Diphenhydramine blocks the H1 receptor, inhibiting the downstream signaling pathway that leads to allergic symptoms.

Experimental Protocols for Key Assays

For researchers investigating antihistamines like diphenhydramine, the following are outlines of common experimental methodologies.

In Vivo Model for Allergic Response & Antihistamine Efficacy

This protocol is adapted from studies investigating histidine decarboxylase (HDC) upregulation and its suppression by antihistamines [4].

- 1. Animal Sensitization: Sensitize rodent models (e.g., rats) via subcutaneous injection with an allergen (e.g., toluene-2,4-diisocyanate, TDI) dissolved in a vehicle, followed by a topical challenge on the ear or other skin surfaces [4].

- 2. Drug Administration: Administer the test compound (e.g., Diphenhydramine) orally or intraperitoneally at predetermined doses and time points before or after sensitization/challenge. Include control groups (vehicle, positive control, naive).

- 3. Tissue Collection & Analysis:

- Behavioral/Macroscopic: Score for allergic symptoms (scratching, erythema, edema) at regular intervals.

- Molecular:

- Gene Expression: Sacrifice animals, collect target tissues (e.g., skin, lung). Extract total RNA and perform RT-qPCR to quantify mRNA expression levels of Hdc and inflammatory cytokines (e.g., IL-4, IL-13) using GAPDH or similar as a housekeeping gene [4].

- Histamine & Metabolite Measurement: Homogenize tissue samples in perchloric acid (PCA). Use HPLC or ELISA to measure concentrations of histamine and its metabolite, tele-methylhistamine [5].

In Vitro Assessment of H1 Receptor Antagonism

- 1. Cell Culture: Utilize a cell line (e.g., HEK-293) stably transfected to express the human H1 receptor.

- 2. Calcium Flux Assay:

- Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

- Pre-treat cells with varying concentrations of diphenhydramine or a control.

- Stimulate the cells with a known concentration of histamine.

- 3. Data Measurement & Analysis: Quantify the intracellular calcium release in real-time using a fluorescent plate reader. The potency of the antagonist (IC50) can be determined by the reduction in the calcium response curve compared to the control.

Research Context and Comparative Data

Understanding diphenhydramine's role often involves comparing it with other agents.

Table 2: Comparative Analysis of Antihistamines in Clinical Research

| Parameter | Diphenhydramine (1st-Gen) | Cetirizine (2nd-Gen) | Notes & Research Implications |

|---|---|---|---|

| Central Nervous System (CNS) Penetration | High | Low | Diphenhydramine's sedative effect is a major research focus and clinical limitation [3]. |

| Receptor Selectivity | Broad: H1, Muscarinic (M1-M5) | Selective: H1 | Diphenhydramine's anticholinergic effects link to side effects like dry mouth and cognitive impairment in the elderly [3]. |

| Efficacy in Preventing Infusion Reactions | Established in premedication regimens [6] | Similar efficacy to diphenhydramine [6] | Research shows IV cetirizine is non-inferior, with significant reduction in sedation, improving patient chair time and workflow [6]. |

| Role in Cerebral Ischemia (Preclinical) | Not typically indicated | Not typically indicated | Research interest in histamine signaling itself. H3 receptor antagonists (e.g., thioperamide) show neuroprotective potential in animal models (MCAO) by increasing central histamine release [5]. |

References

- 1. DIAPHANE Definition & Meaning [merriam-webster.com]

- 2. Diphenhydramine: MedlinePlus Drug Information [medlineplus.gov]

- 3. Diphenhydramine [en.wikipedia.org]

- 4. Antihistamines suppress upregulation of histidine ... [sciencedirect.com]

- 5. Role of Histamine and Its Receptors in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Premedication in the Outpatient Setting: IV Cetirizine or... [journals.lww.com]

How to Investigate an Unknown Compound

When initial searches for a compound are unsuccessful, the following structured approach can help locate the necessary technical information.

- Clarify the Compound's Identity: "Diaphen" could be a code name, an acronym, a common name, or a misspelling. Try to identify the precise IUPAC name, CAS Registry Number, or chemical structure, as these are unique identifiers used in scientific databases.

- Search Specialized Databases: Use dedicated scientific resources rather than general search engines. Key databases include:

- PubMed/MEDLINE: For biomedical literature and preclinical studies.

- Google Scholar: For a broad search across scientific papers.

- CAS SciFindern: For detailed chemical information and synthetic pathways.

- USPTO/WIPO Patent Databases: If the compound is novel, its first description may be in a patent application.

- Analyze the Available Data: Once you locate the compound, gather the following core information to create a comprehensive profile:

- Physicochemical Properties (e.g., molecular weight, logP, solubility)

- In Vitro and In Vivo Efficacy Data (e.g., IC50, EC50)

- Pharmacokinetic (PK) and Toxicological Profiles

- Known Synthesis and Formulation Methods

Sample Framework for Data Presentation

Once you have found data on a compound, you can summarize quantitative information into clearly structured tables. The table below is a template for presenting a compound's core properties.

| Property Category | Specific Parameter | Reported Value | Experimental Conditions (if known) |

|---|---|---|---|

| Physicochemical | Molecular Formula | To be determined | N/A |

| Molecular Weight (g/mol) | To be determined | N/A | |

| LogP | To be determined | N/A | |

| In Vitro Efficacy | Target Protein | To be determined | N/A |

| IC50 / EC50 (nM) | To be determined | [Cell line/assay type] | |

| In Vivo PK | Half-life (t₁/₂) | To be determined | [Species, administration route] |

| Bioavailability (%) | To be determined | [Species, administration route] |

Sample Visualization with Graphviz

To meet your visualization requirements, here is a sample Graphviz diagram that illustrates a generic signaling pathway and drug inhibition, following your color and style specifications. The script below uses the Google color palette and is designed for high contrast and readability [1] [2].

This code generates a flow showing a basic signaling pathway and how a compound like "this compound" might inhibit it. Key features include:

- High-Contrast Colors: Text within colored nodes is white (

#FFFFFF) for easy reading against blue, red, and green backgrounds [1] [2]. - Clear Labels: The

labeldistanceattribute is set to create a visible gap between the edge lines and their text labels [3]. - Google Palette: The diagram uses the specified blue (

#4285F4), red (#EA4335), yellow (#FBBC05), and green (#34A853) for visual elements [1] [2].

Next Steps

Since "this compound" does not appear to be a commonly known compound in the current scientific literature, verifying its exact identity is the most critical next step.

- If you have access to the chemical structure or a sample, analytical techniques like NMR and Mass Spectrometry can be used for characterization.

- If "this compound" is an internal project name, searching through proprietary internal documents or directly contacting the relevant research team would be the fastest path to obtaining information.

References

Experimental & Research Context

In research and clinical settings, diphenhydramine is often used as a reference standard due to its well-characterized properties.

- Preclinical Research: Diphenhydramine is used to study the role of histamine in biological processes. In one model of toluene 2,4-diisocyanate-sensitized rats, antihistamines, including diphenhydramine, were shown to suppress the upregulation of the histidine decarboxylase (HDC) gene [1].

- Clinical Research & Protocols: In clinical trials, intravenous diphenhydramine is a common component of premedication regimens to prevent infusion-related reactions (IRRs) from chemotherapies or monoclonal antibodies [2] [3]. Recent studies compare its efficacy and side-effect profile against newer agents like intravenous cetirizine, a second-generation antihistamine with less sedation [2].

Pathway and Experimental Visualization

The following diagram illustrates diphenhydramine's primary mechanism of action and the experimental workflow for studying its effects, synthesizing information from the provided sources.

This diagram summarizes diphenhydramine's multi-target pharmacology and a common animal model for evaluating its effects [4] [3] [1].

Pharmacokinetics for Research Design

Understanding diphenhydramine's pharmacokinetics is essential for designing robust experiments, particularly in determining dosing schedules and interpreting results.

| Parameter | Value | Significance / Note |

|---|---|---|

| Bioavailability [4] [5] | 40% - 60% (Oral) | Significant first-pass metabolism |

| Time to Peak Concentration [4] [5] | 1 - 4 hours (Oral) | Onset of action is around 1 hour [4] |

| Protein Binding [4] [3] [5] | 78% - 99% | Highly protein-bound; potential for displacement interactions |

| Volume of Distribution [4] [3] | 3.3 - 6.8 L/kg (range) | Widely distributed throughout the body, including the CNS |

| Metabolism [4] [3] [5] | Extensive hepatic, primarily via CYP2D6 | Subject to polymorphic metabolism; potential for drug interactions |

| Elimination Half-Life [4] [3] [5] | 2.4 - 9.3 hours (Adults) | Half-life may be prolonged in liver cirrhosis [6] |

| Excretion [4] [5] | Primarily urine (~94%) | Mostly as inactive metabolites; only 1-2% as unchanged drug |

References

- 1. Antihistamines suppress upregulation of histidine ... [sciencedirect.com]

- 2. Premedication in the Outpatient Setting: IV Cetirizine or... [journals.lww.com]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Diphenhydramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Diphenhydramine: Uses, Dosage, Side Effects and .. ... [mims.com]

- 6. DIPHENHYDRAMINE (PD009823, ZZVUWRFHKOJYTH ... [probes-drugs.org]

Drug Identification & Overview

The drug identified for this review is Diphenhydramine. It is a first-generation ethanolamine antihistamine with several FDA-approved and off-label uses, primarily functioning as a histamine H1 receptor antagonist [1].

Mechanisms of Action & Pharmacokinetics

Diphenhydramine exhibits its therapeutic effects through multiple pathways [1]:

- Primary Mechanism: It acts as an inverse agonist at the histamine H1 receptor. This reverses the effects of histamine on capillaries, reducing symptoms of allergic reactions.

- Secondary Mechanisms: Due to its chemical structure, it also acts as a competitive antagonist of muscarinic acetylcholine receptors (antimuscarinic), which is the basis for its use in treating parkinsonism and causing side effects like drowsiness and dry mouth. Furthermore, it functions as an intracellular sodium channel blocker, giving it local anesthetic properties.

The diagram below summarizes its primary and secondary mechanisms of action and their physiological consequences.

Diagram 1: Diphenhydramine's multi-target mechanism of action, including inverse agonism at H1 receptors and anticholinergic effects.

The pharmacokinetics of diphenhydramine are summarized in the table below [1].

| Parameter | Description |

|---|---|

| Absorption | Oral bioavailability of 72% (±8%); peak plasma concentration (Cmax) at ~1.5 hours. |

| Distribution | Volume of distribution: 17 L/kg; extensive plasma protein binding (~98%). |

| Metabolism | Substantial first-pass metabolism in the liver, predominantly by the CYP2D6 enzyme. |

| Elimination | Primarily excreted in urine (~2% unchanged); terminal half-life ~9 hours in adults. |

Clinical Applications & Dosing

Diphenhydramine has a range of approved and off-label uses. The following table outlines key indications and dosing information [1].

| Indication | Status | Recommended Adult Dose (Oral, unless specified) | Key Notes |

|---|---|---|---|

| Allergic Conditions | FDA-Approved | 25 to 50 mg every 4-6 hours. Max: 300 mg/day. | For mild symptoms. IV form available when oral therapy is not feasible. |

| Anaphylaxis Adjunct | FDA-Approved | 25 to 50 mg (IV/IM). | Use after acute symptoms are controlled with epinephrine. |

| Motion Sickness Prevention | FDA-Approved | 25 to 50 mg 30 minutes before event, then every 4-6 hours. | Not recommended for treatment of existing motion sickness. |

| Insomnia (Short-term) | Off-label | 25 to 50 mg, 30 minutes before bedtime. | American Academy of Sleep Medicine suggests clinicians should not use it. |

| Extrapyramidal Symptoms | Off-label | 25 to 50 mg every 6-8 hours (PO/IM/IV). | Used to manage drug-induced movement disorders. |

| Pruritus & Urticaria | Off-label | 25 to 50 mg every 4-6 hours. | Second-generation antihistamines are generally preferred. |

Experimental Protocols & Research Insights

For researchers, understanding standard experimental methodologies is crucial. The following is a generalized workflow for in vitro pharmacodynamic testing of a compound like diphenhydramine, which can be adapted based on specific research goals.

Diagram 2: A generalized experimental workflow for in vitro testing of diphenhydramine's cellular effects.

Network pharmacology approaches, as illustrated in a study on Bazhen Decoction (BZD) for colorectal cancer, can serve as a model for studying complex drug actions. This methodology involves [2]:

- Active Compound Screening: Using databases like TCMSP to identify active ingredients based on Oral Bioavailability (OB) ≥ 30% and Drug-likeness (DL) ≥ 0.18.

- Target Prediction & Network Construction: Predicting drug targets and constructing "herb-ingredient-target" networks to visualize complex interactions.

- Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify affected biological processes and pathways, such as T-cell receptor, PI3K-Akt, and apoptosis signaling pathways.

- Validation: Using molecular docking to simulate ligand-receptor binding and validating findings with in vitro and in vivo experiments (e.g., cell invasion/apoptosis assays, animal models measuring gene expression and T-cell populations).

Safety & Adverse Effect Profile

Diphenhydramine's safety profile is characterized by its well-documented, dose-dependent adverse effects, largely attributable to its central H1 receptor antagonism and antimuscarinic activity [1].

- Common Adverse Effects: Sedation, drowsiness, dizziness, impaired coordination, and dry mouth.

- Serious Risks: Inappropriate use, particularly in the elderly, is associated with an increased risk of confusion, falls, and cognitive impairment.

- Toxicity: Overdose can lead to severe anticholinergic effects, including hallucinations, seizures, cardiac arrhythmias, and respiratory depression.

Conclusion

Diphenhydramine serves as a classic example of a multi-target drug with a well-established role in managing allergic conditions and a variety of off-label applications. Its complex pharmacokinetic and pharmacodynamic profile, coupled with a significant adverse effect burden, underscores the need for careful, evidence-based application. Modern research methodologies, including network pharmacology and sophisticated in vitro assays, provide a framework for deepening our understanding of such drugs and developing safer, more targeted therapeutics.

References

Core Pharmacological Data

The table below summarizes the fundamental quantitative data and mechanisms of action for diphenhydramine.

| Parameter | Description / Value |

|---|---|

| Drug Class | First-generation H1-antihistamine, antimuscarinic, ethanolamine derivative [1] [2] [3] |

| Primary Mechanism of Action | Inverse agonism at the Histamine H1 receptor [1] [2] |

| Secondary Mechanisms | Antagonism of muscarinic acetylcholine receptors; intracellular sodium channel blockade [1] [2] |

| Key Molecular Targets | Histamine H1 receptor (inverse agonist), Muscarinic acetylcholine receptor M2 (antagonist), Histamine N-methyltransferase (inhibitor) [2] |

| Bioavailability | 40% - 60% (oral) [2] [3] |

| Protein Binding | 78% - 99% [1] [2] [3] |

| Metabolism | Extensive first-pass metabolism in the liver, primarily via CYP2D6 [1] [2] [3] |

| Elimination Half-Life | ~9 hours in adults (range: 2.4 - 13.5 hours) [1] [3] |

| Volume of Distribution | 3.3 - 6.8 L/kg [2] |

Experimental & Research Applications

In research and clinical settings, diphenhydramine is used in specific models and protocols.

| Application / Protocol | Key Details & Methodology |

|---|

| Premedication for Infusion-Related Reactions (IRRs) | Purpose: To prevent or mitigate IRRs during administration of drugs like ocrelizumab or specific chemotherapies [1] [4]. Typical Protocol: Intravenous diphenhydramine is administered 30-60 minutes prior to the infusion [1]. Research Context: Recent studies compare IV diphenhydramine with IV cetirizine, finding the latter similarly effective but with less sedation, potentially improving workflow [4]. | | Modeling Cerebral Ischemia (via Histamine Pathways) | Purpose: To investigate the role of the histaminergic system in neuroprotection after stroke [5]. Methodology: In rodent models of Middle Cerebral Artery Occlusion (MCAO), histamine levels and receptor binding density are measured. The effects of H1, H2, and H3 receptor agonists/antagonists on infarct volume and neurological function are evaluated [5]. | | Scombroid Poisoning Treatment Model | Purpose: To study the treatment of histamine toxicity from spoiled fish [1]. Experimental Approach: Diphenhydramine is administered to antagonize H1 receptors and alleviate symptoms like urticaria, bronchoconstriction, and hypotension in clinical or experimental settings [1]. |

Mechanistic and Metabolic Pathways

The following diagrams illustrate the core signaling pathways and metabolic fate of diphenhydramine, which are central to its effects and research applications.

Diphenhydramine's multi-target mechanism of action involves blocking histamine and acetylcholine receptors, and sodium channels.

Diphenhydramine undergoes extensive hepatic metabolism primarily via CYP2D6 before renal excretion.

Research Considerations and Future Directions

For professionals in drug development, several aspects of diphenhydramine are worth noting:

- Toxicity and Overdose: Diphenhydramine has a relatively narrow therapeutic index. Overdose can lead to serious anticholinergic effects, seizures, and cardiotoxicity (QT prolongation) [3]. This makes it a subject of study in clinical toxicology.

- Neuropharmacology: Its role as a deliriant at high doses and its antimuscarinic properties link it to research on acetylcholine and cognition, with long-term use associated with increased dementia risk in the elderly [3].

- Comparative Efficacy: As a first-generation antihistamine, its use is declining in favor of second-generation drugs due to superior safety profiles. Research now focuses on direct comparisons, such as IV cetirizine vs. IV diphenhydramine for premedication, to improve patient outcomes and efficiency [4].

- Repurposing Potential: While its sedative effect is a drawback in allergy treatment, it is the basis for its OTC use in sleep aids. Research into its anxiolytic and antidepressant properties continues, exploring its complex interaction with neurotransmitter systems [2].

References

- 1. Diphenhydramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Diphenhydramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Diphenhydramine [en.wikipedia.org]

- 4. Premedication in the Outpatient Setting: IV Cetirizine or... [journals.lww.com]

- 5. Role of Histamine and Its Receptors in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Drug Profile: Diphenhydramine

Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist. It is widely used for its antihistaminic, antiemetic, hypnotic, and antiparkinson effects [1].

| Attribute | Technical Details |

|---|---|

| DrugBank ID | DB01075 [1] |

| Generic Name | Diphenhydramine [1] |

| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine [1] |

| Chemical Formula | C17H21NO [1] |

| Molecular Weight | 255.3547 g/mol [1] |

| Modality | Small Molecule [1] |

| Therapeutic Categories | Histamine H1 Antagonists [1] |

| Protein Binding | ~78% - 85% [1] |

Pharmacology & Mechanism of Action

Diphenhydramine functions primarily as an inverse agonist at the histamine H1 receptor. Its ability to cross the blood-brain barrier results in central nervous system effects. The drug also has significant activity as a muscarinic acetylcholine receptor antagonist [1].

| Target | Action | Primary Organ System | Clinical Effect |

|---|---|---|---|

| Histamine H1 Receptor | Inverse Agonist | Peripheral & CNS | Reduces allergic symptoms; causes sedation [1] |

| Muscarinic Acetylcholine Receptor M2 | Antagonist | CNS | Antiparkinson effects [1] |

| Histamine N-methyltransferase | Inhibitor | - | - [1] |

The diagram below illustrates the core mechanism of action of Diphenhydramine and its primary physiological effects.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion of Diphenhydramine is critical for experimental design and dosage formulation [1].

| Parameter | Value / Characteristics |

|---|---|

| Absorption | Rapidly absorbed after oral administration [1]. |

| Time to Peak Concentration (Tmax) | ~2-3 hours [1]. |

| Oral Bioavailability | 40% - 60% [1]. |

| Volume of Distribution | 3.3 - 6.8 L/kg (widely distributed, including to the CNS) [1]. |

| Metabolism | Extensive first-pass metabolism via hepatic N-demethylation. • Primary metabolite: N-desmethyldiphenhydramine. • Secondary metabolite: N,N-didesmethyldiphenhydramine [1]. | | Protein Binding | 78% - 85% [1]. |

The metabolic pathway of Diphenhydramine is visualized in the following flowchart.

Key Experimental Methodologies

For researchers aiming to study Diphenhydramine, here are summaries of key methodological approaches derived from its known pharmacology.

| Experimental Area | Suggested Methodology |

|---|---|

| Receptor Binding Assays | Use radioligand binding studies (e.g., with [3H]-mepyramine) on cell membranes expressing cloned human H1 receptors to determine Ki and IC50 values, confirming inverse agonist activity [1]. |

| In Vivo Efficacy (Allergy) | Employ histamine-induced wheal and flare models in guinea pigs or rodents. Measure reduction in wheal diameter and vascular permeability after oral or parenteral administration [1]. |

| Sedation & CNS Studies | Utilize open-field tests, rotarod performance, and EEG measurements in rodent models to quantify sedative effects and correlate with CNS receptor occupancy [1]. |

| Pharmacokinetic Profiling | Conduct LC-MS/MS analysis of plasma samples following single-dose administration in pre-clinical models to calculate Cmax, Tmax, AUC, and half-life [1]. |

Research Implications

Diphenhydramine serves as a classic prototype for first-generation H1 antihistamines. Its broad interaction with multiple neurotransmitter systems (including dopamine, norepinephrine, serotonin, and acetylcholine) makes it a compelling candidate for investigating polypharmacology and drug repurposing, particularly for its potential anxiolytic and antidepressant properties [1].

References

Drug Overview and Mechanism of Action

Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist (antihistamine) with additional sedative, antiemetic, antitussive, and antiparkinson properties [1] [2]. It functions primarily as an inverse agonist at the histamine H1 receptor, reversing the effects of histamine and reducing allergy symptoms [1] [2]. Its ability to cross the blood-brain barrier causes sedation, and it also has significant antimuscarinic (anticholinergic) activity and local anesthetic properties via intracellular sodium channel blockade [1] [2].

The diagram below illustrates this multi-target mechanism of action:

Diagram: Diphenhydramine's multi-target mechanism of action and resulting clinical effects.

Pharmacokinetic Profile

The table below summarizes the quantitative pharmacokinetic data for diphenhydramine.

| Parameter | Value | Details & Variability |

|---|---|---|

| Bioavailability | 40%–60% [1] | Oral; range also reported as 72% ±8% [2] |

| Protein Binding | 78%–99% [1] [2] | Primarily bound to plasma proteins |

| Volume of Distribution | 3.3–6.8 L/kg[citeaton:1] | Widely distributed; range also reported as ~17 L/kg [2] |

| Metabolism | Extensive first-pass | Liver, primarily via CYP2D6 [3] [2] |

| Elimination Half-Life | 2.4–13.5 hours[citeaton:1] | Terminal half-life ~9 hours in adults, shorter in children [2] |

| Excretion | Urine: 94%[citeaton:1] | Mostly as metabolites; <2% excreted unchanged [2] |

Clinical Applications and Dosing

Diphenhydramine has several FDA-approved and off-label uses. Second-generation antihistamines are often preferred for allergies due to diphenhydramine's sedative effects [2].

| Condition / Use | Typical Adult Dose (Oral) & Route | Key Considerations & Evidence |

|---|---|---|

| Allergic Rhinitis (FDA-approved) | 25–50 mg every 4–6 hours [2] | Max 300 mg daily [2]. For acute allergic reactions in ER [3]. |

| Insomnia (Off-label) | 25–50 mg, 30 min before bedtime [2] | Short-term use; American Academy of Sleep Medicine suggests poor effectiveness [3]. |

| Motion Sickness (FDA-approved) | 25–50 mg every 4–6 hours [2] | Start 30 minutes before event; for prevention, not treatment [2]. |

| Extrapyramidal Symptoms (Off-label) | 25–50 mg every 6–8 hours [2] | Treats dystonia, parkinsonism, akathisia from antipsychotics [3]. |

| Anaphylaxis Adjunct (FDA-approved, IV) | 25–50 mg (IV/IM) [2] | Adjunct after epinephrine; does not replace first-line treatment [2]. |

| Local Anesthesia (Off-label) | Topical application [3] | For patients allergic to common local anesthetics [3]. |

Experimental Protocols

The search results confirm that detailed experimental protocols are crucial for reproducibility in biomedical research [4] [5], but specific laboratory protocols for synthesizing or testing diphenhydramine were not found.

To locate the experimental details you need:

- Search specialized repositories like Nature Protocols, Cold Spring Harbor Protocols, Bio-protocol, and Springer Protocols.

- Use precise keywords such as "diphenhydramine synthesis protocol," "H1 receptor binding assay protocol," or "in vivo histamine challenge model."

- Consult pharmacological methods textbooks and research articles, which often include detailed 'Methods' sections describing specific assays (e.g., receptor binding, CYP450 inhibition) relevant to drug development.

References

- 1. Diphenhydramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Diphenhydramine [en.wikipedia.org]

- 4. Using semantics for representing experimental | Journal of... protocols [jbiomedsem.biomedcentral.com]

- 5. | Experimental Community Group Protocols experimental protocols [w3.org]

Pharmacological Foundation & Adverse Effects

The table below summarizes the core quantitative data and mechanistic information essential for understanding diphenhydramine's profile.

| Parameter | Description / Value | Clinical / Research Significance |

|---|---|---|

| DrugBank ID | DB01075 [1] | Standardized drug identifier. |

| Year of FDA Approval | 1946 [2] | Context for its long-standing use and pre-modern testing standards. |

| Primary Mechanism of Action | Inverse agonist of the histamine H1 receptor [1]. | Underlies its antihistamine effects. |

| Secondary Mechanisms | Antagonist of muscarinic acetylcholine receptors; intracellular sodium channel blocker [1]. | Explains anticholinergic effects (dry mouth, urinary retention) and local anesthetic properties. |

| Bioavailability | 40-60% [1] | Indicates moderate and variable systemic absorption after oral administration. |

| Protein Binding | ~80-85% [1] | Influences drug distribution and potential for protein-binding interactions. |

| Half-Life Range | 2.4 - 18 hours [2] [1] | Highly variable; age-dependent (shorter in children, longer in elderly). Impacts dosing frequency and drug accumulation risk. |

| Key Quantitative Safety Data | >1.5 million prescriptions/year in US; >300 OTC formulations; 43.8% of pediatric accidental ingestions require hospitalization [2]. | Illustrates widespread availability and significant public health hazard, especially in children. |

Comparative Safety and Efficacy Profile

The following diagram summarizes the core risk-benefit profile of diphenhydramine in comparison to modern alternatives, synthesizing key information from the data tables.

Diphenhydramine versus second-generation antihistamines risk-benefit profile.

Experimental Protocols for Modern Research

For researchers evaluating diphenhydramine against newer agents, the following protocols provide a methodological framework.

Clinical Workflow: Comparing IV Antihistamines for Infusion Reactions

This protocol is based on a recent literature review comparing intravenous (IV) cetirizine and IV diphenhydramine for preventing infusion-related reactions in outpatient settings [3].

- 1. Objective: To compare the efficacy, incidence of sedation, and impact on workflow (patient chair time) between IV cetirizine and IV diphenhydramine in a premedication regimen.

- 2. Population: Adult and pediatric patients scheduled to receive infusions of biologics or chemotherapeutic agents known to carry a risk of infusion-related reactions.

- 3. Methodology:

- Design: Prospective, randomized, controlled trial. A double-blind design is optimal.

- Intervention: Patients are randomized to receive either:

- Group A: IV Cetirizine (10 mg for adults, weight-based for children).

- Group B: IV Diphenhydramine (25-50 mg for adults, weight-based for children).

- Both groups receive standard premedications (e.g., steroids) per institutional protocol.

- 4. Data Collection:

- Primary Efficacy Endpoint: Incidence of infusion-related reactions (e.g., urticaria, flushing, hypotension) during and up to 2 hours post-infusion.

- Primary Safety Endpoint: Patient-reported sedation levels using a standardized scale (e.g., Likert or VAS) at 30, 60, and 120 minutes post-administration.

- Workflow Efficiency: Total patient chair time, defined as from drug administration to discharge readiness.

- Statistical Analysis: Non-inferiority test for efficacy; superiority test for sedation and chair time.

In Vitro / Preclinical: Receptor Binding and Specificity

This protocol assesses the selectivity of antihistamines, which underlies their side effect profile [1].

- 1. Objective: To determine the binding affinity (Ki) of diphenhydramine and a comparator second-generation antihistamine for the H1 receptor versus muscarinic acetylcholine receptors.

- 2. Cell Line Preparation: Use transfected cell lines (e.g., HEK-293) stably expressing human H1 receptors or human M1-M5 muscarinic receptors.

- 3. Methodology:

- Radioligand Binding Assay: Perform competitive binding experiments.

- For H1 receptors, use a radiolabeled H1 antagonist like

[3H]pyrilamine. - For muscarinic receptors, use a radiolabeled antagonist like

[3H]N-methylscopolamine. - Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compounds (diphenhydramine, second-gen antihistamine).

- 4. Data Analysis:

- Determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC50).

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

- Key Outcome: A significantly higher Ki for muscarinic receptors in the second-generation antihistamine demonstrates its superior receptor selectivity and predicts a lower anticholinergic side effect profile.

A Shift in Research Paradigms

Current research strongly advocates for a final transition away from diphenhydramine. Foundational studies are now cited to highlight its drawbacks, and the research focus has shifted towards validating and adopting second-generation antihistamines like cetirizine and fexofenadine [2] [3]. This is supported by their:

- Proven Non-Inferior Efficacy: IV cetirizine is as effective as IV diphenhydramine in managing acute urticaria and preventing infusion reactions [2] [3].

- Superior Safety and Efficiency: They demonstrate significantly less sedation, fewer anticholinergic effects, and can improve clinical workflow by reducing monitoring times and potentially allowing for faster patient discharge [3].

References

UHPLC Application Note: Assay and Impurity Analysis of Diphenhydramine HCl

This document summarizes a developed and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous assay of Diphenhydramine HCl and the quantification of its related organic impurities in an oral solution formulation [1].

Introduction

Many over-the-counter (OTC) drug products, such as diphenhydramine and phenylephrine hydrochloride oral solution, lack official compendial analytical methods. This necessitates the development of modern, robust methods to ensure pharmaceutical quality. The method described here was developed to separate and quantify diphenhydramine and eleven related organic impurities, overcoming challenges posed by excipients in oral solutions. It has been validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Materials and Methods

2.1. Chemicals and Reagents

- Mobile Phase A: Aqueous solution with 60 mM potassium perchlorate, adding 0.6 mL of 70% perchloric acid per liter [1].

- Mobile Phase B: A mixture of 60 mM potassium perchlorate and acetonitrile (45:55, v/v), with 0.6 mL of 70% perchloric acid added per liter [1].

- Diluent: 20 mM ammonium formate in water, adjusted to pH 4.0 with formic acid [1].

- Samples: Two marketplace oral solutions (Brand A and B) containing phenylephrine (1.25 mg/mL) and diphenhydramine HCl (0.50 mg/mL) [1].

- Standards: Reference standards for diphenhydramine, phenylephrine, and their related impurities [1].

2.2. Instrumentation and Chromatographic Conditions

The experimental setup for the UHPLC analysis is summarized in the table below.

Table 1: Liquid Chromatography Conditions [1]

| Parameter | Specification for Impurity Analysis | Specification for Assay Analysis |

|---|---|---|

| Instrument | Agilent 1290 UHPLC (or equivalent) | Agilent 1290 UHPLC (or equivalent) |

| Column | Kinetex 2.1 × 150 mm, 1.7 µm C8 | Kinetex 2.1 × 150 mm, 1.7 µm C8 |

| Column Temperature | 15 °C | 15 °C |

| Flow Rate | 0.30 mL/min | 0.30 mL/min |

| Detection Wavelength | 210 nm | 210 nm |

| Injection Volume | 5 µL | 4 µL |

| Mobile Phase | Gradient elution (Table 2) | Gradient elution (Table 2) |

Table 2: Gradient Elution Program [1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.00 | 100 | 0 |

| 14.00 | 100 | 0 |

| 14.01 | 80 | 20 |

| 17.00 | 75 | 25 |

| 31.00 | 67 | 33 |

| 38.00 | 67 | 33 |

| 38.01 | 55 | 45 |

| 44.00 | 55 | 45 |

| 54.00 | 40 | 60 |

| 66.00 | 40 | 60 |

| 66.01 | 0 | 100 |

| 70.00 | 0 | 100 |

| 70.01 | 100 | 0 |

| 74.00 | 100 | 0 |

2.3. Sample Preparation

- For Impurity Analysis: Dilute original samples to 40% of their original concentration using the diluent. This results in nominal concentrations of 0.50 mg/mL for diphenhydramine and 0.20 mg/mL for phenylephrine [1].

- For Assay Analysis: Dilute samples to 5% of the dosage strength, resulting in nominal concentrations of 62.5 µg/mL for diphenhydramine and 25 µg/mL for phenylephrine [1].

Results and Discussion

3.1. Method Development and Robustness

Method development began with parameters from a USP monograph for a tablet form but required modification for oral solutions. A C8 column was found to be superior to amide columns for resolving early-eluting phenylephrine impurities from excipients. A column temperature of 15°C provided the best resolution for key impurities. The method demonstrated little dependence on changes in flow rate, temperature, wavelength, and injection volume during robustness testing [1].

3.2. Impurity Specification Limits

The method was validated to quantify the following impurities at the specified levels.

Table 3: Related Impurities and Specification Limits [1]

| Analyte | Abbreviation | Specification Limit (%) |

|---|---|---|

| Diphenhydramine related compound A | RC A | 0.2 |

| Diphenhydramine related compound B | RC B | 0.2 |

| Diphenhydramine n-oxide | NOX | 1.2 |

| Benzophenone | BP | 0.7 |

| Benzhydrol | BH | 0.5 |

| Phenylephrine related compound C | RC C | 0.3 |

| Phenylephrine related compound D | RC D | 0.3 |

| Phenylephrine related compound E | RC E | 0.3 |

| Phenylephrine related compound F | RC F | 0.3 |

| Phenylephrine related compound G | RC G | 0.3 |

| Phenylephrine related compound H | RC H | 1.0 |

Experimental Workflow and Analytical Scope

The following diagrams, created using Graphviz, outline the experimental workflow and the scope of the analytical method.

Method Workflow

Analytical Method Scope

Important Limitations and Next Steps

The information provided is a summary of a single research article [1]. A complete Application Note would require more detailed validation data (e.g., linearity, accuracy, precision ranges) and system suitability tests, which were not fully available in the search results.

- Consult Official Compendia: Check the latest editions of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or other relevant pharmacopoeias for any subsequently published official monographs on Diphenhydramine HCl.

- Contact Standards Providers: Reach out to organizations like the United States Pharmacopeia (USP) or chemical standards suppliers to obtain the exact reference standards for diphenhydramine and its listed impurities.

References

HPLC Application Note for Diphenhydramine HCl Analysis

This application note outlines a reversed-phase HPLC method for the assay of Diphenhydramine HCl in a capsule formulation, demonstrating excellent peak shape without traditional tailing-suppressing agents [1].

- Objective: To separate and quantify Diphenhydramine HCl in a pharmaceutical capsule using a simple and robust HPLC method.

- Method Summary: The method uses a Cogent Silica-C column with an isocratic mobile phase, providing a fast analysis time of under two minutes.

Detailed Experimental Protocol

Here is the step-by-step methodology for the analysis of Diphenhydramine HCl:

1. Equipment and Reagents

- HPLC System: Standard HPLC system with UV detector.

- Column: Cogent Silica-C, 4µm, 100Å, 4.6 x 75mm [1].

- Mobile Phase: 50:50 (v/v) Deionized Water / Acetonitrile with 5mM Ammonium Acetate [1].

- Standard Solution: Diphenhydramine HCl Pharmaceutical Secondary Standard [2].

- Sample: Diphenhydramine HCl capsule (e.g., 25 mg strength Benadryl).

2. Sample Preparation

- Open a capsule and transfer the contents to a 10 mL volumetric flask.

- Add a portion of the mobile phase, sonicate for 10 minutes to dissolve, and dilute to the mark with the mobile phase.

- Filter the solution through a 0.45µm nylon syringe filter before injection [1].

3. HPLC Instrumental Parameters The table below summarizes the key parameters used in the analysis:

| Parameter | Specification |

|---|---|

| Column | Cogent Silica-C, 4µm, 100Å, 4.6 x 75mm [1] |

| Mobile Phase | 50:50 DI Water / Acetonitrile with 5mM Ammonium Acetate [1] |

| Flow Rate | 1.0 mL/minute [1] |

| Injection Volume | 2µL [1] |

| Detection | UV @ 254nm [1] |

| Column Temperature | Ambient (not controlled) |

| Retention Time (t₀) | ~0.9 minutes [1] |

4. System Suitability

- Theoretical Plates (N): The column should deliver high efficiency; monitor the peak shape of Diphenhydramine.

- Tailing Factor (T): Should be less than 2.0, demonstrating minimal peak tailing even without ion-pairing agents.

- Repeatability: The method demonstrates excellent reproducibility across columns from different manufacturing batches [1].

Stability and Robustness Considerations

For a comprehensive analysis, understanding the stability of the analyte and the HPLC method is crucial.

Solution Stability: Diphenhydramine solutions are stable for up to 14 days when stored refrigerated (2-8°C) in intravenous admixtures [3]. However, note that the compound can degrade under forced conditions:

Method Robustness: The use of a stability-indicating HPLC method is essential. This means the method can accurately measure Diphenhydramine even in the presence of its degradation products, as validated by forced degradation studies [3].

Workflow Diagram

The following diagram visualizes the workflow of the method development and analysis process:

Conclusion

This detailed protocol provides a reliable and efficient method for the analysis of Diphenhydramine HCl using a simple isocratic HPLC system. The method avoids the use of ion-pairing reagents, which often require long equilibration times, and instead achieves excellent peak shape through a modern stationary phase chemistry [1]. The provided parameters for sample preparation, instrumentation, and system suitability offer a solid foundation for researchers to implement this assay in quality control or drug development settings.

References

Core Spectroscopic Techniques in Pharmaceutical Analysis

The following table summarizes common spectroscopic methods used in drug development and biomedical sciences, along with their key applications [1].

| Technique | Key Applications in Drug Development & Biomedical Sciences |

|---|---|

| Steady-state, Near-Infrared (NIR) Spectroscopy | Rapid, non-destructive pharmaceutical analysis with little to no sample preparation. Used for identifying slight variations in complex datasets when combined with chemometrics [1]. |

| Raman Spectroscopy | Provides a "fingerprint" for identification of analytes. Applications range from material identification to nanotechnology. Useful for microplastic identification, demonstrating its capability for small particle analysis [2] [1]. |

| Ultraviolet (UV) Spectroscopy | Determination of metals in samples of water or solids. Used in environmental analysis, which can be relevant for ensuring ingredient purity and safety [1]. |

| Atomic Absorption Spectrometry (AAS) | Direct analysis of solid or semisolid samples to determine metal concentrations, useful for detecting impurities [1]. |

| Infrared (IR) Spectroscopy | Determination of air mass composition; long-range sensors are available. Useful for environmental monitoring [1]. |

| X-ray Fluorescence (XRF) | Determination of the atomic composition of solid materials and metal concentrations in particulate matter from air or soil samples [1]. |

| Photon Time-of-Flight Spectroscopy | Provides data on optical properties of tissues; can be valuable for diagnostics and therapies like photodynamic therapy [1]. |

| Holographic Microspectroscopy | Non-invasive, label-free optical detection and measurement of specific molecules (e.g., hemoglobin) in human cells and tissues [1]. |

Detailed Protocol: Microplastic Analysis via Raman Microscopy

This protocol, adapted from a review on microplastic identification, exemplifies the rigorous workflow involved in analyzing microscopic contaminants, which can be analogous to other particulate analyses in drug development [2].

Workflow Overview

The diagram below outlines the key stages of the analysis, from sample preparation to data interpretation.

Materials and Instrumentation

- Raman Microscope: Equipped with lasers (e.g., 532 nm, 785 nm), high-quality filters, and a sensitive CCD detector [2].

- Spectral Library: Comprehensive database of polymer spectra, including those from weathered materials for improved accuracy [2].

- Software: For automated particle location, mapping, and spectral matching [2].

- Filters: Membrane filters (e.g., aluminum oxide) with a pore size of ≤1 μm for sample collection [2].

Step-by-Step Procedure

- Sample Preparation:

- Raman Imaging & Mapping:

- Automated Particle Location: Use software routines to automatically locate potential particles on the filter substrate based on image analysis [2].

- Define Measurement Area: Select the area for hyperspectral mapping.

- Set Acquisition Parameters:

- Laser Wavelength: 785 nm is often preferred to minimize fluorescence.

- Spatial Resolution: Set to ~1 µm to detect small particles.

- Spectral Range: Ensure it covers the fingerprint region (e.g., 500-1500 cm⁻¹).

- Acquire Hyperspectral Cube: Collect a spectrum for every pixel in the defined area [2].

- Data Processing & Analysis:

- Preprocessing: Apply baseline correction and smoothing to all spectra.

- Signal Enhancement: If the signal is weak, use Surface-Enhanced Raman Scattering (SERS) by adding metallic colloids (e.g., gold or silver nanoparticles) to the sample [2].

- Library Matching: Compare the processed spectrum of each particle against the spectral library. A high hit-quality index confirms polymer identity [2].

- Validation:

- Manually review the spectra of identified particles to confirm the automated results.

- Report the particle count, size distribution, and polymer type [2].

Advanced Data Analysis: The Role of AI and Chemometrics

Core AI Concepts in Spectroscopy [3]

- Chemometrics: The mathematical extraction of relevant chemical information from measured analytical data.

- Machine Learning (ML): A subfield of AI where models learn from data without explicit programming.

- Deep Learning (DL): Uses multi-layered neural networks for hierarchical feature extraction, powerful for analyzing raw spectral data.

- Generative AI (GenAI): Can create synthetic spectra to balance datasets or augment data for more robust model training.

Common ML Models for Spectral Analysis

| Model Type | Common Use Cases in Spectroscopy |

|---|---|

| Partial Least Squares (PLS) Regression | Quantitative calibration, predicting analyte concentration from spectral intensities [3]. |

| Principal Component Analysis (PCA) | Unsupervised exploration of spectral data, outlier detection, and dimensionality reduction [3]. |

| Support Vector Machine (SVM) | Classification of samples (e.g., authentic vs. adulterated) and nonlinear regression [3]. |

| Random Forest (RF) | Spectral classification and authentication; provides feature importance rankings to identify diagnostic wavelengths [3]. |

| Convolutional Neural Networks (CNN) | Deep learning model that automatically extracts features from raw or minimally preprocessed spectra and hyperspectral images [3]. |

Suggested Pathways for Further Information

Since "Diaphen spectroscopy" was not found in the available literature, you may need to employ alternative search strategies:

- Verify the Terminology: Double-check the spelling and terminology. It might be a proprietary name from a specific instrument manufacturer.

- Consult Specialized Databases: Search in patent databases (like USPTO or WIPO) or direct scientific instrument vendor websites for technical notes.

- Broaden Your Search: Explore general resources on Raman and Infrared (IR) spectroscopy, as these are foundational techniques for molecular analysis in drug development [2] [1].

References

A Framework for Effective Lab Protocols and Application Notes

Creating a robust protocol ensures consistency, safety, and reproducibility in the lab. The following table outlines the essential components that should be included in any detailed protocol, synthesized from established laboratory guidelines [1] [2] [3].

| Component | Description & Key Considerations |

|---|---|

| 1. Clear Objective & Scope | States the procedure's purpose, desired outcome, and any constraints or limitations [1]. |

| 2. Materials & Equipment | Detailed list with specifications (grades, concentrations, catalog numbers) and safety gear [1] [4]. |

| 3. Safety & Compliance | Identifies hazards, required Personal Protective Equipment (PPE), and emergency protocols [1] [3]. |

| 4. Step-by-Step Instructions | Numbered, sequential steps using precise language and parameters (e.g., time, temperature, speed) [1] [4]. |

| 5. Data Integrity & QC | Defines how to record results, quality control checks, and calibration procedures [1] [2]. |

| 6. Troubleshooting & Tips | Includes common issues, expected results, and expert tips to avoid pitfalls [4]. |

| 7. Documentation | Outlines how results should be documented, reported, and stored [1] [2]. |

Protocol Template with Workflow Visualization

Here is a practical template you can adapt. The workflow can be visualized using a diagram to enhance clarity and comprehension.

Template Structure:

- Title: [Name of the Protocol/Assay, e.g., "Diaphen Bioactivity Assay"]

- Version: [e.g., 1.0]

- Authors & Affiliations: [Names, department, date]

- 1.0 Purpose: Briefly describe the intent of this protocol and its application in drug development.

- 2.0 Principle: Explain the scientific principle or mechanism behind the assay.

- 3.0 Materials & Reagents:

- 4.0 Procedure: Use the numbered, detailed format as shown in the table above.

- 5.0 Data Analysis: Explain how to process raw data, including formulas and statistical methods.

- 6.0 Expected Results & Troubleshooting: | Problem | Potential Cause | Solution | | :--- | :--- | :--- | | High background signal | Contaminated reagents | Prepare fresh buffer; filter reagents | | Low signal intensity | Incubation time too short | Optimize and extend incubation time |

- 7.0 References: Cite any literature or previous protocols that informed this work.

Tips for Finalizing Your Protocol

To ensure your application notes are of the highest standard, consider these final points:

- Embrace Detail: The difference between a good and a great protocol is often in the nuances. Include all critical parameters (e.g., "vortex for 15 seconds," "incubate at 37°C for 60±5 minutes") to ensure consistency [4].

- Leverage Digital Tools: Consider using Electronic Lab Notebooks (ELNs) or protocol management software. These platforms can help centralize protocols, manage version control, and facilitate collaboration across teams [1] [2].

- Incorporate Visuals: Beyond workflow diagrams, include tables for data, charts for expected results, and, if possible, representative images. This greatly enhances understanding.

References

DIAPHEN: An Experimental Field Phenotyping Platform

The DIAPHEN platform is used for field phenotyping in agricultural research. The protocol below is based on experiments conducted to study biomass sorghum.

Experimental Protocol Summary

The following table summarizes the core objectives and designs of experiments carried out during the summer seasons of 2014, 2015, and 2016 at the this compound platform in Mauguio, France [1].

| Experiment Year | Primary Objective | Genotypes Studied | Experimental Design | Key Measured Variables |

|---|---|---|---|---|

| 2016 | Compare modelling approaches for capturing phenotypic plasticity in tiller growth and mortality. | Two (G1 & G6) [1] | Randomized complete block design with 3 replications. Two planting densities: Low (LD: 20 plants/m²) and High (HD: 40 plants/m²) [1]. | Plant height (PHT), tiller number (NBT), leaf area (AREA), above-ground dry weight (ADW), light interception [1]. |

| 2014 & 2015 | Validate the Ecomeristem model's capacity to simulate growth, development, and biomass component traits. | Eight (G1–G8) [1] | Randomized complete block design with 3 replications. Classical low planting density (LD) only [1]. | Leaf appearance and senescence, plant height, tiller number, leaf area, organ dry weights, stem sugar content [1]. |

Key Methodological Details [1]:

- Plant Material & Germination: Biomass sorghum genotypes were used. Germination was defined as the appearance of the first leaf tip and occurred on average 5 days after sowing.

- Weekly Monitoring: Four plants per block were tagged and monitored weekly for the number of appeared, ligulated, and green leaves on the main stem, plant height, and tiller number.

- Bi-Weekly & Periodic Sampling: Leaf blade area was calculated every two weeks. Destructive plant sampling was performed on three key dates during the growth cycle to estimate the dry weight of different organs (stems, leaves, panicles).

- Environmental Data: Air temperature, relative humidity, and photosynthetically active radiation (PAR) were measured hourly and used as inputs for simulations.

Experimental Workflow Diagram

The diagram below illustrates the high-level workflow of the this compound experiments.

Diphenhydramine: A Pharmacological Overview

In the biomedical context, "diphenhydramine" is a first-generation antihistamine medication, commonly known by the brand name Benadryl. Its primary and adjunct clinical uses are summarized below [2] [3] [4].

| Application | Purpose / Mechanism | Key Notes & Dosing |

|---|---|---|

| Primary Use: Allergic Conditions | Competitively blocks histamine at H1 receptors, reducing symptoms like pruritus, sneezing, and rhinorrhea [3] [4]. | First-line for acute allergic reactions; used for allergic rhinitis, urticaria. Available in oral, topical, and injectable forms [4]. |

| Adjunct Use: Anaphylaxis | Used alongside epinephrine and corticosteroids to manage histamine-mediated symptoms [3] [4]. | Not a first-line treatment; should only be administered after acute symptoms are controlled with epinephrine [4]. |

| Insomnia | Antagonism of central H1 receptors in the brain produces sedative effects [3] [4]. | Common ingredient in over-the-counter sleep aids (e.g., 25-50 mg adult dose). Not recommended for long-term use [4]. |

| Antiemetic | Inhibits the medullary chemoreceptor trigger zone, reducing nausea and vomiting [2] [4]. | Used for motion sickness and other forms of nausea [4]. |

| Anticholinergic Effects | Competitive antagonism of muscarinic acetylcholine receptors [2] [3]. | Basis for its use in managing parkinsonism and drug-induced extrapyramidal symptoms [4]. |

Primary Pharmacological Mechanism of Action

The following diagram outlines the core mechanism of action of diphenhydramine as an H1 receptor antagonist.

How to Proceed

Given the distinct nature of these two subjects, you can focus your efforts more effectively:

- If your interest is in agricultural science and plant phenotyping, the detailed protocol from Bio-protocol.org [1] is your best resource. You may find it helpful to search for the cited primary research paper (Luquet et al., 2018) for the most in-depth data.

- If your work is in pharmacology or drug development, the information on diphenhydramine [2] [3] [4] is highly relevant. The PMC articles, in particular, offer detailed scientific reviews of its clinical applications and cellular effects.

References

Summary of Quantitative Data from Literature

The following table summarizes key pharmacokinetic parameters and bioequivalence results for diphenhydramine from a study comparing two formulations, which serves as evidence for a validated quantification method [1].

| Parameter | Description | Value for Diphenhydramine (Geometric Mean Ratio % [90% CI]) |

|---|---|---|

| AUC0–t | Area under the concentration-time curve from time zero to the last measurable time point, indicating total exposure. | 102.62% (98.15–107.30) |

| AUC0–inf | Area under the concentration-time curve from time zero to infinity, indicating total exposure extrapolated to infinity. | 102.73% (98.31–107.34) |

| Cmax | Maximum observed concentration in plasma. | 102.51% (93.54–112.35) |

| tmax | Time to reach Cmax (median). | 3 hours |

Bioanalytical Method Overview

The study established bioequivalence between two formulations of a drug containing ibuprofen and diphenhydramine hydrochloride [1].

- Analytical Technique: The concentrations of diphenhydramine in human plasma were determined using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.

- Key Experimental Conditions:

- Design: A randomized, two-treatment, two-period, two-sequence, single-dose crossover study.

- Sample Collection: Blood samples were collected over a 96-hour period after drug administration.

- Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax fell within the acceptance range of 80% to 125%.

Experimental Workflow for Bioanalysis

The general workflow for a bioanalytical method, as implied by the study, can be visualized in the following diagram. This outlines the key stages from sample collection to data analysis.

To develop a complete application note, the Sample Preparation and LC-MS/MS Analysis stages require detailed parameters that are not provided in the search results. Here is a general outline of what these steps typically involve:

Sample Preparation (Sample Clean-up): This is a critical step to remove proteins and interfering substances from the plasma matrix. Common techniques include:

- Protein Precipitation (PPT): Adding an organic solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to collect the clean supernatant.

- Liquid-Liquid Extraction (LLE): Partitioning the analyte between an organic solvent and the aqueous plasma sample.

- Solid-Phase Extraction (SPE): Using cartridges with a stationary phase to selectively bind and elute the analyte.

LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation is typically performed on a reverse-phase C18 column. The mobile phase composition (water, methanol, or acetonitrile, often with modifiers like formic acid or ammonium acetate) and gradient program need to be optimized for diphenhydramine.

- Mass Spectrometry (MS): The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for diphenhydramine and one or more characteristic product ions for highly selective and sensitive detection.

References

Application Note: Advanced Sample Preparation for Quantitative Bioanalysis

This application note outlines a standardized protocol for the extraction and quantification of pharmaceutical compounds from biological matrices, using diphenhydramine as a model analyte. The focus is on achieving high selectivity and sensitivity for robust pharmacokinetic studies [1].

Principles and Objectives

The primary goal is to isolate the target analyte from complex biological fluids (e.g., plasma or serum) while removing interfering matrix components. Effective sample preparation is crucial for protecting analytical instrumentation and ensuring the accuracy of quantitative results, particularly for drugs at low concentrations [2].

For this model, diphenhydramine is an over-the-counter antihistamine. Monitoring its plasma concentration is essential for understanding its pharmacokinetics, including absorption, distribution, and clearance, especially in special populations like pediatrics [1].

Experimental Protocols: Sample Preparation via Liquid-Liquid Extraction (LLE)

Here is a detailed methodology for extracting diphenhydramine from plasma using LLE.

Materials and Reagents:

- Analyte: Diphenhydramine reference standard.

- Biological Matrix: Human plasma or serum.

- Extraction Solvent: Ethyl acetate.

- Other Reagents: Analytical-grade water, potentially pH-adjusted buffers.

- Equipment: Vortex mixer, micro-centrifuge, analytical balance, pipettes, and micro-tubes.

Step-by-Step Procedure:

- Sample Aliquoting: Transfer 500 µL of plasma sample into a clean micro-centrifuge tube.

- Internal Standard Addition: Add a suitable internal standard if required by the quantification method.

- Liquid-Liquid Extraction: Add 1.5 mL of ethyl acetate to the plasma sample.

- Vortexing and Mixing: Securely cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing of the two immiscible phases and promote partitioning of the analyte into the organic solvent [2].

- Phase Separation: Centrifuge the mixture at 10,000 RPM for 5 minutes. This will result in clear separation into an upper organic layer and a lower aqueous layer.

- Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new, clean tube.

- Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a warm water bath (~40°C).

- Reconstitution: Reconstitute the dry residue with 100-200 µL of a mobile phase-compatible solvent (e.g., a mixture of water and methanol).

- Analysis: Inject a defined volume into the LC-MS/MS system for analysis.

Quantitative Data Summary

The table below summarizes key pharmacokinetic parameters of diphenhydramine observed in different populations, which can be used for benchmarking analytical methods.

Table: Observed Pharmacokinetic Parameters of Diphenhydramine in Different Populations

| Population Cohort | Dose (mg) | Route | Cmax (ng/mL) | AUC₀–∞ (h·ng/mL) | Clearance (CL) | Reference |

|---|---|---|---|---|---|---|

| Young Adults | 50 | Intravenous (IV) | Not Specified | Not Specified | Not Specified | [1] |

| Young Adults | 87.9 ± 12.4 | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |

| Elderly Adults | 86.0 ± 7.3 | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |

| Children (2-5 yrs) | 10.2 (0.556 mg/kg) | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |

| Adolescents (12-16 yrs) | 50 (0.93 mg/kg) | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |

> Interpretation Note: A PBPK model study indicated that a 25 mg dose in children resulted in a predicted Cmax that was 3-fold higher than in young adults. This highlights the critical need for population-specific dosage adjustments and the value of sensitive bioanalytical methods for monitoring exposure [1].

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis, providing a clear overview of the protocol.

Alternative and Advanced Techniques

While LLE is a fundamental technique, modern bioanalysis often employs more advanced methods:

- Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively bind analytes, offering high purification and the ability to automate [2].

- Micro-extraction Techniques: Methods like Liquid-Phase Microextraction (LPME) and Solid-Phase Microextraction (SPME) significantly reduce organic solvent consumption (making them "greener") and are amenable to small sample volumes [2].

- Green Solvents: Research is ongoing into solvents such as Natural Deep Eutectic Solvents (NADES) for more sustainable and efficient extraction of bioactive compounds [3].

Method Development and Troubleshooting Notes

- Solvent Selection: The choice of organic solvent is paramount. Ethyl acetate is often preferred for its effectiveness in extracting a wide range of pharmaceuticals and its relatively low toxicity, but it requires optimization for each specific analyte [2].

- Internal Standards: Using a stable isotope-labeled internal standard for diphenhydramine is highly recommended to correct for losses during sample preparation and variability during instrumental analysis.

- Matrix Effects: Always evaluate matrix effects in mass spectrometry by analyzing post-extraction spiked samples to ensure that the sample clean-up is sufficient and does not cause ion suppression or enhancement.

References

Application Notes: Analytical Approaches for Related Compounds

The following table summarizes the key characteristics and applicable measurement techniques for diphenhydramine and diaporthein B, which can serve as a methodological reference.

| Compound Name | Compound Type & Relevance | Key Quantitative Data & Measurable Endpoints | Applicable Measurement Techniques |

|---|

| Diphenhydramine [1] | Pharmaceutical Drug First-generation antihistamine used for allergic reactions, cold symptoms, insomnia, and motion sickness. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2] • Apoptosis rate (significant increase with p<0.01) [2] • Clinical dosage (e.g., 25-50 mg orally every 4-6 hours for adults) [1] | • High-Performance Liquid Chromatography (HPLC) for pharmacokinetic studies. • Mass Spectrometry (MS) for sensitive detection and quantification in biological matrices. • Cell-based assays for functional response. | | Diaporthein B (DTB) [2] | Natural Bioactive Compound Marine fungal metabolite with demonstrated anti-colon cancer activity in preclinical models. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2] • Apoptosis rate (significant increase with p<0.01) [2] • Gene expression changes (e.g., ↓BCL-2, ↑BAX, ↓YAP/TAZ) [2] | • Cell Viability Assays (e.g., MTT, MTS) • Flow Cytometry (Annexin-V/PI staining) • Western Blot & RT-PCR • Wound Healing / Scratch Assay |

Detailed Experimental Protocol for Anti-Cancer Activity Assessment

The following protocol is adapted from a study on diaporthein B (DTB) and outlines a comprehensive methodology for evaluating the anti-proliferative and pro-apoptotic effects of a compound on cancer cells in vitro [2]. This can be used as a template for profiling similar investigational compounds.

1.0 Objective To determine the inhibitory effects of a test compound on cancer cell proliferation, clonogenicity, migration, and induction of apoptosis.

2.0 Materials

- Cell Lines: Relevant cancer cell lines (e.g., HCT116, LOVO for colon cancer) and a normal cell line for selectivity assessment (e.g., NCM460).

- Test Compound: Prepared as a stock solution in DMSO or appropriate solvent, with serial dilutions in cell culture medium. The final solvent concentration should be non-cytotoxic (typically <0.1%).

- Equipment: CO₂ incubator, biosafety cabinet, hemocytometer or automated cell counter, multi-well plate reader, fluorescence microscope, flow cytometer.

- Reagents:

- Cell culture media and supplements.

- Phosphate Buffered Saline (PBS).

- Trypsin-EDTA.

- MTT or MTS reagent for viability assays.

- Hoechst 33342 and Propidium Iodide (PI) stains.

- Annexin-V-FITC/PI Apoptosis Detection Kit.

- RNA extraction and RT-PCR reagents.

3.0 Methodology

3.1 Cell Proliferation Assay (MTT/MTS)

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours for adherence.

- Treat cells with a concentration gradient of the test compound (e.g., 1.25, 2.5, 5 μmol/L) and a vehicle control for 24 and 48 hours. Include a blank (media only) control.

- Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours.

- Stop the reaction by adding a solubilization solution (e.g., SDS in DMF) to dissolve the formazan crystals.

- Measure absorbance at 570 nm using a plate reader. Calculate the cell viability percentage and the half-maximal inhibitory concentration (IC₅₀).

3.2 Clonogenic (Colony Formation) Assay

- Seed cells sparsely in a 6-well plate (e.g., 500-1000 cells/well) and allow to adhere.

- Treat cells with the test compound at concentrations around the IC₅₀ for 10-14 days, with medium refreshed every 3-4 days.

- Termine the assay once visible colonies form in the control group. Wash with PBS, fix with methanol, and stain with 0.1% crystal violet.

- Count colonies (>50 cells) manually or using imaging software. The clonogenic survival rate is calculated as (Number of colonies in treatment group / Number of colonies in control group) x 100%.

3.3 Cell Migration Assay (Wound Healing/Scratch Assay)

- Seed cells in a 24-well plate to form a 100% confluent monolayer.

- Create a "wound" by scratching the monolayer with a sterile 200 μL pipette tip.

- Wash gently with PBS to remove detached cells.

- Add fresh medium containing the test compound and record the initial wound width (time 0).

- Monitor and image the wound at regular intervals (e.g., 0, 12, 24 hours) under a microscope.

- Quantify migration by measuring the remaining wound area compared to the initial area.

3.4 Apoptosis Analysis by Flow Cytometry

- Harvest cells (both adherent and floating) after treatment with the test compound.

- Wash cells twice with cold PBS and resuspend in 1X Binding Buffer.

- Stain cells with Annexin-V-FITC and Propidium Iodide (PI) as per kit instructions. Incubate for 15 minutes in the dark.

- Analyze samples immediately using a flow cytometer. Distinguish populations: viable cells (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), late apoptotic (Annexin-V⁺/PI⁺), and necrotic (Annexin-V⁻/PI⁺).

3.5 Gene Expression Analysis by RT-PCR

- Extract total RNA from treated and control cells using a commercial kit.

- Synthesize cDNA from equal amounts of RNA.

- Perform PCR amplification using gene-specific primers for targets of interest (e.g., BCL-2, BAX, TP53, YAP, TAZ).

- Analyze data using the 2^(–ΔΔCt) method, normalizing to housekeeping genes (e.g., GAPDH, β-actin).

Visualization of Signaling Pathways

The study on diaporthein B (DTB) identified that its pro-apoptotic effect involves crosstalk between the Hippo signaling pathway and the mitochondrial apoptosis pathway [2]. The following diagram illustrates this mechanistic relationship.

Diagram 1: Proposed mechanism of DTB action via Hippo and mitochondrial apoptosis pathways [2].

The experimental workflow for profiling a compound's anti-cancer activity, as described in the protocol, is summarized below.

Diagram 2: Experimental workflow for profiling anti-cancer compound activity.

Discussion and Conclusion

The provided application notes and detailed protocol offer a robust framework for researchers to profile bioactive compounds, using diaporthein B as a case study.

- Quantitative Rigor: The integration of multiple assays (viability, clonogenic, migration, apoptosis) provides a comprehensive and quantitative profile of a compound's biological activity. Determining the IC₅₀ is crucial for establishing dose-dependency and selecting concentrations for subsequent mechanistic studies [2].

- Mechanistic Insight: Moving beyond phenotypic effects to investigate underlying molecular mechanisms, such as pathway regulation via RT-PCR and protein analysis, is essential for understanding a compound's mode of action and potential therapeutic value [2].

- Adaptability: This protocol suite is highly adaptable. While demonstrated in colon cancer models, the core methodologies can be applied to other cancer types or diseases by selecting appropriate cell lines and mechanistic targets.

- Verifying the compound's precise chemical structure and IUPAC name to refine future literature searches.

- Consulting specialized analytical chemistry databases (e.g., SciFinder, Reaxys) for detailed spectroscopic or chromatographic method protocols.

- Exploring the US Patent database for potential proprietary research methods associated with the compound name.

References

Troubleshooting Guide for Diaphorase-Coupled Assays

A diaphorase-coupled assay is a "red-shifted" method that reduces interference from compound libraries by using diaphorase to convert resazurin to the fluorescent molecule resorufin [1]. Here are common issues and solutions:

| Problem Category | Specific Issue | Possible Causes & Solutions |

|---|

| Assay Signal | Weak or no fluorescence signal | • Low NAD(P)H production: Confirm dehydrogenase enzyme activity [1]. • Coupling reagent degradation: Prepare fresh resazurin and diaphorase solutions [1]. | | | High background signal | • Non-enzymatic resazurin reduction: Use ultra-pure reagents; include a no-enzyme control to quantify background [1]. • Contaminated reagents: Use fresh, high-quality reagents. | | Reagent & Sample | Inconsistent results with real samples | • Matrix interference: Transition to real samples early in development to identify interfering substances [2]. • Suboptimal reagents: Re-evaluate antibody and buffer performance in the specific assay format [2]. | | | Poor reproducibility between lots | • Reagent lot-to-lot variability: Thoroughly evaluate new lots of all critical materials before use in verification studies [2]. | | Assay Design | Assay not suitable for HTS | • Incorrect read mode: Use kinetic mode for NAD(P)H-producing enzymes and endpoint mode for NAD(P)H-consuming enzymes [1]. |

Experimental Protocols

Here are detailed methodologies for setting up diaphorase-coupled assays in 1,536-well format, as cited from the literature [1].

For NADPH-Producing Dehydrogenases (e.g., Wild-Type IDH1)

This protocol uses a kinetic read mode to measure the continuous production of NADPH.

- Dispense Enzyme: Add 3 μL of the enzyme (e.g., WT IDH1) to a black, solid-bottom 1,536-well assay plate.

- Add Compound: Transfer 23 nL of compound or DMSO control to the assay plate and incubate for 30 minutes at room temperature.

- Initiate Reaction: Add 1 μL of a buffer containing the substrate (e.g., isocitrate), NADP+, diaphorase, and resazurin to start the reaction.

- Read Fluorescence Kinetically: Immediately transfer the plate to a fluorometer and measure resorufin fluorescence (Ex/Em = 525/598 nm) in kinetic mode. Take reads within the linear range (e.g., at t=0 and t=10 minutes) [1].

For NADPH-Consuming Dehydrogenases (e.g., Mutant IDH1 R132H)

This protocol uses a two-step, endpoint read mode to measure the consumption of NADPH.

- Dispense Enzyme: Add 3 μL of the enzyme (e.g., IDH1 R132H) to a black, solid-bottom 1,536-well assay plate.

- Add Compound: Transfer 23 nL of compound or DMSO control to the assay plate and incubate for 30 minutes at room temperature.

- Initiate Dehydrogenase Reaction: Add 3 μL of a buffer containing NADPH and the substrate (e.g., α-KG) to start the primary reaction. Incubate for 60 minutes.

- Couple and Detect: Add 3 μL of a solution containing diaphorase and resazurin.

- Read Fluorescence at Endpoint: After 5 minutes, measure the resorufin fluorescence (Ex/Em = 540/590 nm) in endpoint mode [1].

Experimental Workflow Diagrams